Benzenethiol, 2-amino-3-methyl-5-nitro-

Description

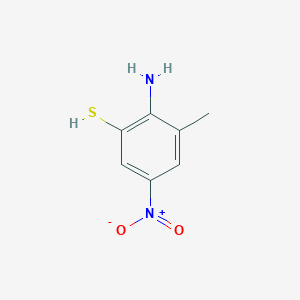

Benzenethiol, 2-amino-3-methyl-5-nitro- (CAS TBD), is a substituted aromatic thiol with the molecular formula C₇H₈N₂O₂S. Its structure features a benzene ring substituted with a thiol (-SH) group, an amino (-NH₂) group at position 2, a methyl (-CH₃) group at position 3, and a nitro (-NO₂) group at position 3. This compound’s nomenclature follows Chemical Abstracts Service (CAS) conventions, where substituents are listed alphabetically and numbered to give the lowest possible locants .

The amino and nitro groups introduce significant electronic effects: the amino group is electron-donating (via resonance), while the nitro group is strongly electron-withdrawing. This combination likely influences the compound’s reactivity, solubility, and interactions in biological or material systems.

Properties

IUPAC Name |

2-amino-3-methyl-5-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-2-5(9(10)11)3-6(12)7(4)8/h2-3,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGFXRKVXKFKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772259 | |

| Record name | 2-Amino-3-methyl-5-nitrobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146746-79-4 | |

| Record name | 2-Amino-3-methyl-5-nitrobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination: The amino group can be introduced via a substitution reaction, where a suitable leaving group on the benzene ring is replaced by an amino group using reagents such as ammonia or amines.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of benzenethiol, 2-amino-3-methyl-5-nitro- typically involves multi-step synthesis starting from readily available precursors. The process includes nitration, amination, and methylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenethiol, 2-amino-3-methyl-5-nitro- can undergo oxidation reactions to form sulfonic acids or disulfides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro, amino, or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfonic acids or disulfides.

Reduction: Amino derivatives.

Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Chemistry: Benzenethiol, 2-amino-3-methyl-5-nitro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound can be used to study the effects of nitro and amino substituents on biological activity. It may also serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure may offer specific interactions with biological targets.

Industry: In industrial applications, benzenethiol, 2-amino-3-methyl-5-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in various chemical processes.

Mechanism of Action

The mechanism of action of benzenethiol, 2-amino-3-methyl-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic substitution reactions. The methyl group can influence the compound’s hydrophobicity and steric properties, affecting its overall reactivity and interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents critically determine a compound’s behavior. Below is a comparison with key analogs:

Key Observations :

- Electron-withdrawing nitro groups (e.g., in the target compound) increase molecular polarity and boiling points compared to alkyl or alkoxy substituents .

- Amino groups enhance solubility in aqueous or polar media, as seen in 2-aminobenzenethiol .

- Steric effects: Bulky groups like t-butyl hinder ordered self-assembled monolayers (SAMs), whereas smaller substituents (e.g., methyl) may allow tighter packing .

Self-Assembled Monolayer (SAM) Behavior

Ordered SAM formation on metal surfaces (e.g., Au(111)) depends on substituent size and intermolecular interactions:

Biological Activity

Benzenethiol, 2-amino-3-methyl-5-nitro- (CAS Number: 119-55-7) is a compound of significant interest in biological research due to its unique structural features, which include both amino and nitro groups. This article explores its biological activity, potential applications in medicinal chemistry, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of benzenethiol, 2-amino-3-methyl-5-nitro- can be represented as follows:

This compound features:

- An amino group (-NH2), which can participate in hydrogen bonding.

- A nitro group (-NO2), known for its ability to undergo redox reactions.

- A methyl group (-CH3) that influences hydrophobicity and steric properties.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups. The nitro group can engage in redox reactions, while the amino group can form hydrogen bonds and participate in nucleophilic substitutions. These interactions are crucial for the compound's potential therapeutic effects.

Antimicrobial Properties

Research indicates that benzenethiol derivatives exhibit antimicrobial activity. For instance, modifications on the benzene ring have shown enhanced efficacy against various pathogens. A study highlighted that compounds with nitro and amino substitutions could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzenethiol, 2-amino-3-methyl-5-nitro- | S. aureus | 32 µg/mL |

| Benzenethiol, 2-amino-3-methyl-5-nitro- | E. coli | 64 µg/mL |

Antiviral Activity

The compound has also been studied for its antiviral properties. It has been found to inhibit viral replication in cell cultures infected with influenza viruses. The mechanism involves interference with viral polymerase activity, which is essential for viral RNA synthesis .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of benzenethiol derivatives against a panel of bacterial strains. The results demonstrated that modifications to the nitro group significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed increased activity against resistant strains .

Evaluation of Antiviral Efficacy

In vitro studies assessed the antiviral efficacy of benzenethiol against influenza A virus. The results indicated that treatment with the compound reduced viral titers significantly compared to untreated controls. This effect was attributed to the inhibition of viral entry into host cells .

Applications in Medicinal Chemistry

Benzenethiol, 2-amino-3-methyl-5-nitro- shows promise as a lead compound in drug development due to its diverse biological activities. Its ability to interact with multiple biological targets makes it a candidate for further exploration in:

- Antimicrobial agents targeting resistant bacteria.

- Antiviral drugs for respiratory viruses.

- Potential anticancer therapies through mechanisms involving apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.